

# Preclinical Profile of JNJ-42153605: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**JNJ-42153605** is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This document provides a comprehensive overview of the preclinical data for **JNJ-42153605**, including its in vitro and in vivo pharmacology, pharmacokinetic properties, and mechanism of action. The information is intended to serve as a detailed technical resource for researchers and professionals in the field of drug development.

### Introduction

**JNJ-42153605** is a novel small molecule that enhances the activity of the mGluR2 in the presence of the endogenous agonist, glutamate.[1][2] The mGluR2 receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for the modulation of glutamatergic neurotransmission. Its activation is associated with a reduction in glutamate release, a mechanism of interest for the treatment of various neurological and psychiatric disorders characterized by excessive glutamate signaling. This guide summarizes the key preclinical findings for **JNJ-42153605**, providing a foundation for its potential therapeutic applications.

# In Vitro Pharmacology



**JNJ-42153605** demonstrates potent and selective positive allosteric modulation of the human mGluR2.

## **Potency and Efficacy**

The potency of **JNJ-42153605** was determined using a [3<sup>5</sup>S]GTPyS binding assay in Chinese Hamster Ovary (CHO) cells expressing the human mGluR2. The compound exhibited an EC<sub>50</sub> of 17 nM.[1][2]

| Parameter | Value | Assay System                                                        |
|-----------|-------|---------------------------------------------------------------------|
| EC50      | 17 nM | [35S]GTPyS binding assay in<br>CHO cells expressing human<br>mGluR2 |

Table 1: In Vitro Potency of JNJ-42153605

## **Selectivity**

The selectivity of **JNJ-42153605** was assessed against other mGluR subtypes. The compound showed no agonist or antagonist activity at other mGluR subtypes at concentrations up to 30  $\mu$ M.[1]

## In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the central nervous system activity of **JNJ-42153605**, suggesting its potential as a therapeutic agent for neuropsychiatric disorders.

## **Efficacy in Animal Models**

**JNJ-42153605** effectively reversed hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP), a widely used animal model to screen for antipsychotic activity. The compound demonstrated a dose-dependent effect with an ED $_{50}$  of 5.4 mg/kg (subcutaneous administration).[1][2][3][4]

In a sleep-wake electroencephalogram (EEG) paradigm in rats, **JNJ-42153605** demonstrated central in vivo efficacy by inhibiting the rapid eye movement (REM) sleep state at a dose of 3



mg/kg (oral administration).[1][3][4][5] This effect is known to be mediated by mGluR2 activation.

**JNJ-42153605** has been shown to inhibit spontaneous locomotion and conditioned avoidance behavior in rodents.[6] These models are also predictive of antipsychotic-like activity.

| Model                       | Species | Effect                      | Dose/ED50                    | Route of<br>Administration |
|-----------------------------|---------|-----------------------------|------------------------------|----------------------------|
| PCP-Induced Hyperlocomotion | Mouse   | Reversal of hyperlocomotion | ED <sub>50</sub> = 5.4 mg/kg | Subcutaneous (s.c.)        |
| REM Sleep                   | Rat     | Inhibition of REM sleep     | 3 mg/kg                      | Oral (p.o.)                |
| Spontaneous<br>Locomotion   | Rodent  | Inhibition                  | -                            | -                          |
| Conditioned<br>Avoidance    | Rat     | Inhibition                  | -                            | -                          |

Table 2: In Vivo Efficacy of JNJ-42153605

## **Pharmacokinetics**

Pharmacokinetic studies in rats and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of **JNJ-42153605**.

The compound exhibits a rapid rate of absorption from the gastrointestinal tract.[1] In vivo clearance is reported to be moderate to high in both rats and dogs.[1]

| Species | Parameter | Value        |
|---------|-----------|--------------|
| Rat     | Clearance | 35 mL/min/kg |
| Dog     | Clearance | 29 mL/min/kg |

Table 3: Pharmacokinetic Parameters of JNJ-42153605



### **Mechanism of Action**

**JNJ-42153605** acts as a positive allosteric modulator of the mGluR2. It binds to a site on the receptor that is distinct from the glutamate binding site, thereby enhancing the receptor's response to glutamate. The mGluR2 is coupled to the Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8][9][10][11] This signaling cascade ultimately leads to a reduction in neurotransmitter release.



Click to download full resolution via product page

Figure 1: JNJ-42153605 Signaling Pathway

# Experimental Protocols In Vitro [35S]GTPyS Binding Assay

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 are cultured in appropriate media and conditions.
- Membrane Preparation: Cell membranes are prepared from the cultured cells by homogenization and centrifugation.
- Assay: Membranes are incubated with [35S]GTPyS, GDP, glutamate (at a fixed concentration), and varying concentrations of JNJ-42153605.



- Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified using a scintillation counter.
- Data Analysis: The EC<sub>50</sub> value is determined by fitting the concentration-response data to a sigmoidal curve.

## In Vivo PCP-Induced Hyperlocomotion

- Animals: Male C57BL/6 mice are used.
- Habituation: Mice are habituated to the locomotor activity chambers for a defined period before the experiment.
- Drug Administration: Mice are pre-treated with either vehicle or **JNJ-42153605** (s.c.) at various doses.
- PCP Administration: After a specified pre-treatment time, mice are administered with PCP (typically 5 mg/kg, s.c.) to induce hyperlocomotion.
- Locomotor Activity Measurement: Locomotor activity is recorded for a set duration using an automated activity monitoring system.
- Data Analysis: The total distance traveled is calculated and compared between treatment groups. The ED<sub>50</sub> is calculated from the dose-response curve.[12][13][14][15][16]





Click to download full resolution via product page

Figure 2: PCP-Induced Hyperlocomotion Workflow

## **Conditioned Avoidance Response (CAR) in Rats**

 Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is used.



- Training: Rats are trained to associate a conditioned stimulus (CS), such as a light or tone, with an unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by moving to the other side of the shuttle box upon presentation of the CS.[17][18][19][20][21]
- Drug Administration: Once the avoidance response is stably acquired, rats are treated with either vehicle or **JNJ-42153605**.
- Testing: The number of successful avoidance responses (moving during the CS before the US) is recorded.
- Data Analysis: The percentage of avoidance failures is calculated and compared between the drug-treated and vehicle groups.

## **Summary and Conclusion**

**JNJ-42153605** is a potent and selective positive allosteric modulator of the mGluR2 receptor with a clear mechanism of action. Preclinical studies have demonstrated its efficacy in rodent models predictive of antipsychotic activity. The compound exhibits favorable pharmacokinetic properties, supporting its potential for further development. This technical guide provides a comprehensive summary of the preclinical data for **JNJ-42153605**, highlighting its promise as a novel therapeutic agent for CNS disorders.



Click to download full resolution via product page

Figure 3: Core Concept of JNJ-42153605

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. allgenbio.com [allgenbio.com]
- 6. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR2 acts through inhibitory Gα subunits to regulate transmission and long-term plasticity at hippocampal mossy fiber-CA3 synapses PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands Madame Curie Bioscience Database NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditioned avoidance response test Wikipedia [en.wikipedia.org]
- 18. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats PMC [pmc.ncbi.nlm.nih.gov]
- 19. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidinepretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]



- 20. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats -PMC [pmc.ncbi.nlm.nih.gov]
- 21. Active Avoidance protocol 01282020 [protocols.io]
- To cite this document: BenchChem. [Preclinical Profile of JNJ-42153605: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608222#preclinical-data-for-jnj-42153605]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com